
1,2-Bis(5-bromopyridin-2-yl)disulfane
Descripción general
Descripción
1,2-Bis(5-bromopyridin-2-yl)disulfane, also known as 1,2-DiBromo-4-Pyridinethiol, is an organosulfur compound containing two bromine atoms, two pyridine rings, and a disulfide bridge. It is a colorless, crystalline solid with a melting point of 181°C and a boiling point of 281°C. 1,2-DiBromo-4-Pyridinethiol has a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry, including the synthesis of new compounds and the study of their mechanisms of action.
Aplicaciones Científicas De Investigación
- Synthesis of Schiff-base compounds
- Application: The compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, a Schiff-base compound, has been synthesized .
- Method: Salicylaldehyde and 5-bromo-2-aminopyridine were dissolved in methanol and stirred at room temperature for 30 minutes .
- Results: The compound was characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .
-
Synthesis of 5-Bromopyridine-3-acetonitrile
- Application: 5-Bromopyridine-3-acetonitrile is a brominated pyridine derivative that can be used as a building block in organic synthesis .
- Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
- Results: The product is a brominated pyridine derivative that can be used in further reactions .
-
Synthesis of 5-Bromopyridine-2-thiol
- Application: 5-Bromopyridine-2-thiol is another brominated pyridine derivative that can be used as a building block in organic synthesis .
- Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
- Results: The product is a brominated pyridine derivative that can be used in further reactions .
-
Synthesis of 5-Bromopyridine-3-acetonitrile
- Application: 5-Bromopyridine-3-acetonitrile is a brominated pyridine derivative that can be used as a building block in organic synthesis .
- Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
- Results: The product is a brominated pyridine derivative that can be used in further reactions .
-
Synthesis of 5-Bromopyridine-2-thiol
- Application: 5-Bromopyridine-2-thiol is another brominated pyridine derivative that can be used as a building block in organic synthesis .
- Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
- Results: The product is a brominated pyridine derivative that can be used in further reactions .
-
Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine
- Application: 5-bromo-2-(pyrrolidin-1-yl)pyridine is a brominated pyridine derivative that can be used as a building block in organic synthesis .
- Method: The specific synthesis method for this compound is not provided, but it typically involves reactions with other organic compounds .
- Results: The product is a brominated pyridine derivative that can be used in further reactions .
Propiedades
IUPAC Name |
5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUVZBYROJMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682452 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(5-bromopyridin-2-yl)disulfane | |
CAS RN |
872273-36-4 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



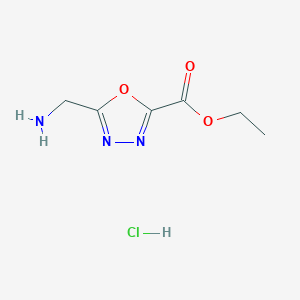

![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
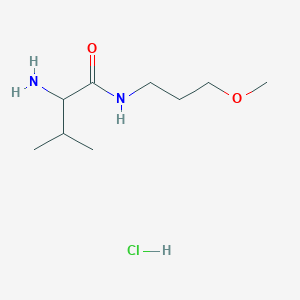
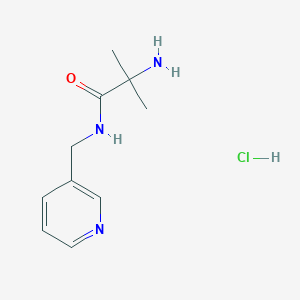
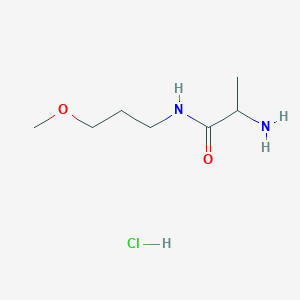
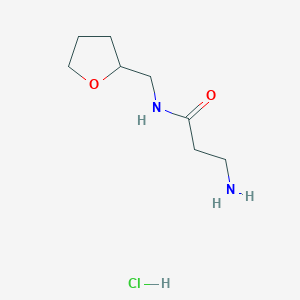
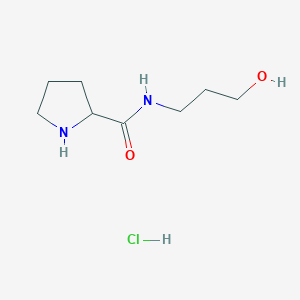
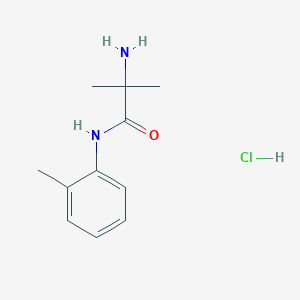
![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)
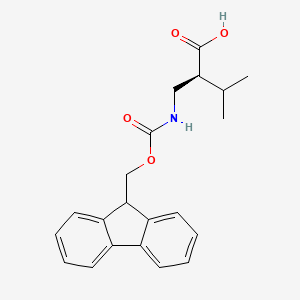
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
